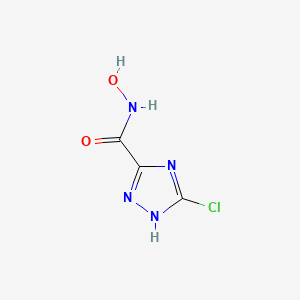

3-cloro-N-hidroxi-1H-1,2,4-triazol-5-carboxamida

Descripción general

Descripción

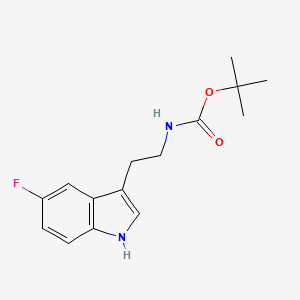

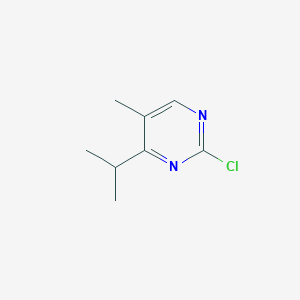

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles and their derivatives has been developed gradually with the establishment of several facile and convenient synthetic techniques . They are synthesized using various metal catalysts, organocatalysts, and also through metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

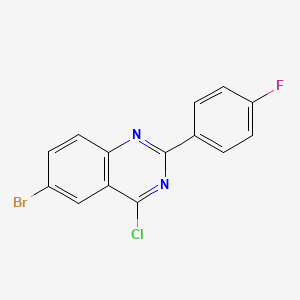

The molecular structure of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The molecular weight of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is 103.510 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Potenciales Farmacológicos

Los compuestos triazólicos, incluida la “3-cloro-N-hidroxi-1H-1,2,4-triazol-5-carboxamida”, son capaces de unirse en el sistema biológico con una variedad de enzimas y receptores, mostrando así versátiles actividades biológicas . Están presentes como un componente estructural central en una serie de clases de fármacos como antibacterianos, antifúngicos, anticancerígenos, antioxidantes, antivirales, antiinflamatorios, analgésicos, antiepilépticos, antihipertensivos, antidepresivos, antidiabéticos, ansiolíticos y antituberculosos .

Agentes Anticancerígenos

Los derivados del 1,2,4-triazol, incluida la “this compound”, han mostrado una prometedora actividad citotóxica contra varias líneas celulares cancerosas humanas . Se han evaluado para su potencial como agentes anticancerígenos, y algunos compuestos han mostrado actividad citotóxica inferior a 12 μM contra la línea celular Hela .

Síntesis de 3-amino-1,2,4-triazoles N1-sustituidos regioselectivos

“this compound” se puede usar en la síntesis de 3-amino-1,2,4-triazoles N1-sustituidos regioselectivos . Este método proporciona una síntesis rápida y obtiene diferentes productos con diversidad estructural .

Actividades Biológicas de Bis Alquinos con Triazoles Disustituidos

Los bis alquinos con triazoles disustituidos, que se pueden sintetizar utilizando “this compound”, se han evaluado por sus actividades anticancerígenas . Se ha identificado que los propios bis alquinos tienen alguna actividad anticancerígena .

Amplias Aplicaciones en el Descubrimiento de Fármacos

Aunque los 1,2,3-triazoles, incluida la “this compound”, están ausentes en la naturaleza, han encontrado amplias aplicaciones en el descubrimiento de fármacos . Se utilizan en síntesis orgánica, química de polímeros, química supramolecular, bioconjugación, biología química, imágenes fluorescentes y ciencia de materiales .

Desarrollo de Nuevos Agentes Antibacterianos

Los compuestos triazólicos, incluida la “this compound”, se utilizan comúnmente en química medicinal y se incluyen en la clase de antimicrobianos debido a su perfil de seguridad y excelente índice terapéutico . Se utilizan en el desarrollo de nuevas clases de agentes antibacterianos para combatir patógenos multirresistentes .

Mecanismo De Acción

Target of Action

It’s worth noting that triazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them valuable targets for therapeutic interventions .

Mode of Action

Triazole-pyrimidine hybrids, which share structural similarities with this compound, have shown promising neuroprotective and anti-inflammatory properties . They exhibit these properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play significant roles in neuroprotection and anti-inflammatory responses .

Result of Action

Related triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

While specific safety and hazard information for 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Direcciones Futuras

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Análisis Bioquímico

Biochemical Properties

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. The compound binds to the active sites of these enzymes, inhibiting their activity and thus affecting the breakdown of polysaccharides into glucose . Additionally, 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide has been shown to interact with various proteins, altering their conformation and function.

Cellular Effects

The effects of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide on cells are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the phosphorylation of proteins involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, the compound affects cellular metabolism by inhibiting enzymes critical for metabolic processes, thereby reducing the rate of glycolysis and other metabolic pathways.

Molecular Mechanism

At the molecular level, 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, forming stable complexes that prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular function. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its inhibitory activity . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory pathways to counteract the inhibitory effects.

Dosage Effects in Animal Models

The effects of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can alter metabolic flux, leading to changes in metabolite levels and overall metabolic homeostasis. Additionally, it can affect the activity of cofactors required for enzymatic reactions, further modulating metabolic processes.

Transport and Distribution

Within cells and tissues, 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is transported and distributed through specific mechanisms. It can be taken up by cells via active transporters and distributed to various cellular compartments . The compound’s distribution is influenced by its binding to transport proteins, which facilitate its movement across cellular membranes. Accumulation of the compound in specific tissues can lead to localized effects.

Subcellular Localization

The subcellular localization of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

5-chloro-N-hydroxy-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUDBAMAQACLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)